6-(3-Bromophenyl)morpholin-2-one
Overview
Description
6-(3-Bromophenyl)morpholin-2-one is a chemical compound that can be used for pharmaceutical testing . It is available for purchase from various suppliers .
Synthesis Analysis
The synthesis of morpholin-2-ones, including 6-(3-Bromophenyl)morpholin-2-one, can be achieved through a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC). This process involves commercial aldehydes, (phenylsulfonyl)-acetonitrile, cumyl hydroperoxide, 1,2-ethylendiamines, and 1,2-ethanol amines . Another method involves a cross-dehydrogenative coupling between morpholinones and cyclic imides .Chemical Reactions Analysis
Morpholin-2-ones can undergo various chemical reactions. For instance, they can participate in a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) . They can also undergo cross-dehydrogenative coupling with cyclic imides .Scientific Research Applications
Synthesis and Analgesic Activity
6-(3-Bromophenyl)morpholin-2-one derivatives, specifically synthesized pyrimidine derivatives, have been investigated for their analgesic and ulcerogenic activities. Microwave-assisted synthesis of these derivatives has shown significant analgesic activity in some compounds, with the added advantage of rapid reaction rates and cleaner conditions compared to conventional synthesis methods. This research highlights the potential of 6-(3-Bromophenyl)morpholin-2-one derivatives in developing analgesic agents devoid of ulcerogenic effects, marking an important application in medicinal chemistry (Chaudhary et al., 2012).
Antimicrobial Evaluation
Another area of application involves the synthesis of 1,3,4-oxadiazole compounds containing 6-(3-Bromophenyl)morpholin-2-one, which were evaluated for their antimicrobial and hemolytic activities. These compounds displayed varying levels of activity against selected microbial species, indicating the potential of 6-(3-Bromophenyl)morpholin-2-one derivatives in antimicrobial drug development. This research opens up avenues for further biological screening and application trials in the field of antimicrobial therapies (Gul et al., 2017).
Photophysics and Biomolecular Binding
The synthesis and investigation of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines, derived from 6-bromoquinoline precursors including 6-(3-Bromophenyl)morpholin-2-one, have shown promising photophysical properties and strong interactions with ct-DNA. These findings suggest potential applications in the development of fluorescent probes and therapeutic agents targeting DNA, highlighting the versatility of 6-(3-Bromophenyl)morpholin-2-one derivatives in biochemistry and molecular biology (Bonacorso et al., 2018).
Chemical Synthesis Techniques
6-(3-Bromophenyl)morpholin-2-one is also instrumental in the development of novel chemical synthesis techniques, such as the efficient synthesis of 2,2,6-trisubstituted morpholine derivatives via a multicomponent process. This research highlights the compound's utility in simplifying the synthesis of morpholine derivatives, which have broad applications in pharmaceuticals and organic chemistry (Zhou et al., 2012).
Safety And Hazards
properties
IUPAC Name |
6-(3-bromophenyl)morpholin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c11-8-3-1-2-7(4-8)9-5-12-6-10(13)14-9/h1-4,9,12H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXUAMWCPKMVGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)CN1)C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Bromophenyl)morpholin-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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